molecular formula C8H14FNO4 B3429720 (R)-tert-butoxycarbonylamino-3-fluoropropionic acid CAS No. 76399-81-0

(R)-tert-butoxycarbonylamino-3-fluoropropionic acid

Cat. No. B3429720
CAS RN: 76399-81-0
M. Wt: 207.20 g/mol
InChI Key: PQTDAIHXUZZXQM-YFKPBYRVSA-N
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Description

Physical And Chemical Properties Analysis

“®-tert-butoxycarbonylamino-3-fluoropropionic acid” is a solid compound . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Biotechnological Applications

Modified nucleic acids, also known as xeno nucleic acids (XNAs), offer a variety of advantages for biotechnological applications . They can provide increased biostability and are increasingly amenable to in vitro evolution, accelerating lead discovery .

Therapeutic Applications

XNAs address some of the limitations of first-generation nucleic acid therapeutics . Several therapeutics based on modified nucleic acids have recently been approved and many more are under clinical evaluation .

Enzymatic Replication and Functional Exploration of XNAs

There has been progress in the enzymatic replication and functional exploration of XNAs . This could potentially lead to new discoveries in the field of genetic engineering and synthetic biology .

Oligodeoxynucleotides (ODNs) Research

ODNs, short sequences of nucleic acids, have been instrumental in unraveling complex biological mechanisms . They serve as probes for studying gene expression, protein interactions, and cellular pathways, providing invaluable insights into fundamental biological processes .

Pharmaceutical Testing

Compounds like “(2R)-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid” can be used for pharmaceutical testing . High-quality reference standards are essential for accurate results .

Acid-Resistant Enzymes

The compound could potentially be used in the research and development of acid-resistant enzymes . These enzymes have promising applications in chemicals, food, pharmaceuticals, and other products because of their high efficiency, specificity, and environmentally friendly properties .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2R)-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTDAIHXUZZXQM-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001221867
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butoxycarbonylamino-3-fluoropropionic acid

CAS RN

76399-81-0
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76399-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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